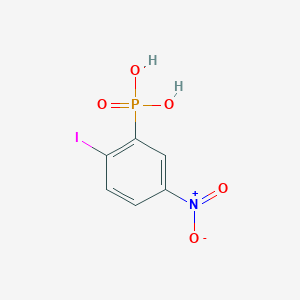
Pyridine, 2-azido-6-methyl-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-azido-6-methyl-, 1-oxide is a heterocyclic aromatic organic compound It features a pyridine ring substituted with an azido group at the 2-position, a methyl group at the 6-position, and an oxide group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 2-azido-6-methyl-, 1-oxide typically involves the introduction of the azido group to a pre-formed pyridine ring. One common method is the nucleophilic substitution reaction where a halogenated pyridine derivative reacts with sodium azide. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for pyridine derivatives often involve catalytic processes. For example, the gas-phase synthesis over shape-selective catalysts like ZSM-5 zeolite is a well-documented method for producing pyridine bases . This method can be adapted for the production of this compound by incorporating appropriate azide precursors and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2-azido-6-methyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger ligation or click chemistry reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a popular method for forming triazole rings.
Major Products
Oxidation: Nitro-pyridine derivatives.
Reduction: Amino-pyridine derivatives.
Substitution: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-azido-6-methyl-, 1-oxide has several applications in scientific research:
Biology: Utilized in bioconjugation techniques for labeling biomolecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of pyridine, 2-azido-6-methyl-, 1-oxide involves its ability to participate in azide-alkyne cycloaddition reactions. The azido group acts as a reactive site, allowing the compound to form stable triazole rings with alkynes. This reaction is highly specific and efficient, making it valuable in various chemical and biological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine, 2-azido-, 1-oxide: Similar structure but lacks the methyl group at the 6-position.
Pyridine, 2-methyl-, 1-oxide: Similar structure but lacks the azido group at the 2-position.
Organic azides: Compounds containing the azide functional group, such as phenyl azide.
Uniqueness
Pyridine, 2-azido-6-methyl-, 1-oxide is unique due to the combination of the azido, methyl, and oxide groups on the pyridine ring. This combination imparts distinct reactivity and properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
57097-35-5 |
|---|---|
Molekularformel |
C6H6N4O |
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
2-azido-6-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H6N4O/c1-5-3-2-4-6(8-9-7)10(5)11/h2-4H,1H3 |
InChI-Schlüssel |
DUAHDJKQVSNEPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[N+](C(=CC=C1)N=[N+]=[N-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea](/img/structure/B14636635.png)


![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14636658.png)








